3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC16318166
Molecular Formula: C12H11N7OS
Molecular Weight: 301.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N7OS |
|---|---|
| Molecular Weight | 301.33 g/mol |
| IUPAC Name | 3,4-dimethyl-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C12H11N7OS/c1-7-3-4-9(11(20)15-12-16-14-6-21-12)10(8(7)2)19-5-13-17-18-19/h3-6H,1-2H3,(H,15,16,20) |
| Standard InChI Key | KECZYPXBBGYMOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)NC2=NN=CS2)N3C=NN=N3)C |
Introduction
Chemical Profile and Structural Analysis
Molecular Architecture
3,4-Dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide (C₁₂H₁₁N₇OS) features a benzamide backbone substituted with methyl groups at positions 3 and 4, a tetrazole ring at position 2, and a thiadiazole moiety linked via an amide bond. The molecular weight is 301.33 g/mol, with a planar configuration that enhances π-π stacking interactions in biological systems.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₇OS |
| Molecular Weight | 301.33 g/mol |
| IUPAC Name | 3,4-dimethyl-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
| Key Functional Groups | Tetrazole, Thiadiazole, Benzamide |
The tetrazole ring (1H-tetrazol-1-yl) contributes to metabolic stability and hydrogen-bonding capacity, while the thiadiazole moiety (1,3,4-thiadiazol-2-yl) enhances electrophilicity and target binding affinity .
Synthesis Pathways
Synthesis typically involves multi-step reactions:
-
Benzamide Core Formation: 3,4-dimethylbenzoic acid is converted to its acyl chloride, then coupled with 2-amino-1,3,4-thiadiazole under Schotten-Baumann conditions.
-
Tetrazole Introduction: A Huisgen cycloaddition between the benzamide intermediate and sodium azide in the presence of a nitrile source forms the tetrazole ring.
-
Purification: Column chromatography isolates the final product, with yields averaging 45–60%.
Pharmacological Applications
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and fungi (Aspergillus fumigatus). Studies indicate minimum inhibitory concentrations (MICs) of 8–32 μg/mL, surpassing fluconazole (MIC = 47.5 μg/mL) in antifungal assays . The thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the tetrazole ring enhances membrane permeability .
Table 2: Antimicrobial Efficacy Against Select Pathogens
| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin | 25 |
| Escherichia coli | 32 | Streptomycin | 16 |
| Aspergillus fumigatus | 8 | Fluconazole | 47.5 |
Derivatives with electron-withdrawing groups (e.g., nitro) on the benzamide ring exhibit enhanced activity, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity .
Enzyme Inhibition
The compound acts as a dual inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with Ki values of 8.91 ± 1.65 nM (AChE) and 4.07 ± 0.38 nM (CA I) . The benzamide group coordinates with zinc ions in CA’s active site, while the thiadiazole ring forms hydrogen bonds with catalytic residues . This dual activity suggests utility in treating Alzheimer’s disease and glaucoma.
Mechanistic Insights
Antimicrobial Mechanism
The thiadiazole moiety chelates magnesium ions essential for microbial DNA gyrase, preventing supercoiling and replication . Concurrently, the tetrazole ring generates reactive oxygen species (ROS) via redox cycling, inducing oxidative stress in pathogens .
Anticancer Pathways
In cancer cells, the compound upregulates p53 and Bax proteins while downregulating Bcl-2, triggering mitochondrial apoptosis. Additionally, it inhibits NF-κB signaling, reducing metastasis and chemoresistance.
Toxicology and Pharmacokinetics
Acute toxicity studies in rats indicate an LD₅₀ of 1,200 mg/kg, with hepatorenal toxicity observed at doses ≥500 mg/kg. The compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism, primarily via hepatic CYP3A4 oxidation. Plasma half-life is 6.2 hours, supporting twice-daily dosing regimens.
Comparative Analysis with Analogues
Compared to 2-amino-1,3,4-thiadiazole derivatives, the tetrazole-substituted analogue shows:
-
Enhanced solubility: LogP = 1.8 vs. 2.4 for non-tetrazole analogues .
-
Higher metabolic stability: 78% remaining after 1 hour in microsomal assays vs. 52% for analogues.
-
Broader antimicrobial spectrum: Activity against Pseudomonas aeruginosa absent in parent compounds .
Future Directions
-
Optimization of Pharmacokinetics: Prodrug strategies to enhance oral absorption.
-
Combination Therapies: Synergistic studies with β-lactam antibiotics or checkpoint inhibitors.
-
Targeted Delivery: Nanoparticle encapsulation to reduce systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume